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1-(4,5,6-Trimethylpyridin-3-yl)methanamine Documentation Hub

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  • Product: 1-(4,5,6-Trimethylpyridin-3-yl)methanamine
  • CAS: 857345-80-3

Core Science & Biosynthesis

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Protocols & Analytical Methods

Method

Application Note: 1-(4,5,6-Trimethylpyridin-3-yl)methanamine in Lead Optimization

Executive Summary & Strategic Rationale In the landscape of modern drug discovery, 1-(4,5,6-Trimethylpyridin-3-yl)methanamine (hereafter referred to as TMPM ) represents a highly specialized "metabolically hardened" buil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of modern drug discovery, 1-(4,5,6-Trimethylpyridin-3-yl)methanamine (hereafter referred to as TMPM ) represents a highly specialized "metabolically hardened" building block. It serves as a bioisostere for benzylamine and standard 3-picolylamine moieties.

While standard pyridine fragments are often introduced to improve solubility via the basic nitrogen, they frequently suffer from rapid oxidative metabolism (CYP450-mediated) at the electron-deficient


-positions (C2 and C6). TMPM addresses this liability through a strategic 4,5,6-trimethyl substitution pattern .
Key Advantages:
  • Metabolic Blockade: The methyl group at C6 blocks one of the two primary sites for oxidative attack (nucleophilic attack by metabolic enzymes). The C4 and C5 methyls provide lipophilic bulk and further steric protection.

  • Basicity Modulation: The inductive effect (+I) of the three methyl groups increases the electron density on the pyridine nitrogen, elevating the pKa compared to unsubstituted pyridine (approx. pKa ~6.5–7.0 vs 5.2). This enhances aqueous solubility at physiological pH.

  • Vector Control: The steric bulk of the trimethyl array restricts conformational freedom when the amine is coupled, potentially locking the molecule into a bioactive conformation (atropisomerism potential).

Physicochemical Profile

The following parameters are critical for integrating TMPM into a Fragment-Based Drug Design (FBDD) campaign.

PropertyValue (Estimated/Experimental)Impact on Drug Design
Molecular Weight 150.22 g/mol Ideal for fragment-based screening (Rule of 3 compliant).
ClogP ~1.2 - 1.5Moderate lipophilicity; balances the polarity of the amine/pyridine.
pKa (Pyridine N) ~6.8Higher than pyridine (5.2); likely protonated in the lysosome/acidic compartments.
pKa (Primary Amine) ~9.5Standard primary amine basicity; suitable for amide coupling.
H-Bond Donors 2 (NH2)Key interaction point for aspartate/glutamate residues in binding pockets.
H-Bond Acceptors 2 (Pyridine N, Amine N)Pyridine N available for solvent interaction or metal coordination.

Synthetic Protocols

Since TMPM is a specialized intermediate, commercial availability can be sporadic. The following protocol describes the de novo synthesis from the corresponding nitrile precursor, ensuring high fidelity and scalability.

Protocol A: Synthesis via Nitrile Reduction

Precursor: 4,5,6-Trimethylnicotinonitrile (CAS: Available via custom synthesis or cyclization of alkyl nitriles).

Reagents:
  • Substrate: 4,5,6-Trimethylnicotinonitrile (1.0 eq)

  • Reductant: Lithium Aluminum Hydride (LiAlH4) (2.5 eq) or Raney Nickel/H2.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Quench: Rochell's Salt (Potassium sodium tartrate).

Step-by-Step Methodology:
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an Argon atmosphere.

  • Solubilization: Charge the flask with anhydrous THF (10 mL/g of substrate) and cool to 0°C in an ice bath.

  • Activation: Carefully add LiAlH4 pellets (2.5 eq) portion-wise. Caution: Exothermic H2 evolution.

  • Addition: Dissolve 4,5,6-Trimethylnicotinonitrile in a minimal amount of THF and add dropwise to the LiAlH4 suspension over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by LC-MS for the disappearance of the nitrile peak (M+1) and appearance of the amine (M+4 mass shift).

  • Quenching (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Add water (x mL), then 15% NaOH (x mL), then water (3x mL) sequentially, where x = grams of LiAlH4 used.

  • Isolation: Stir until a white granular precipitate forms (aluminum salts). Filter through a Celite pad.

  • Purification: Concentrate the filtrate in vacuo. If necessary, purify via Kugelrohr distillation or amine-functionalized silica chromatography (DCM/MeOH/NH4OH gradient).

Expert Insight: Avoid acidic workups initially, as the pyridine nitrogen will protonate, trapping the product in the aqueous phase. Maintain basic pH (>10) during extraction.

Application Note: Mitigating Metabolic Hotspots

One of the primary failures in lead optimization is high intrinsic clearance (


) due to oxidation of the pyridine ring.
The Mechanistic Problem

In standard 3-(aminomethyl)pyridine scaffolds, the enzyme Aldehyde Oxidase (AO) or CYP450 isoforms frequently attack the C6 position (ortho to the nitrogen).

The TMPM Solution

By utilizing 1-(4,5,6-Trimethylpyridin-3-yl)methanamine , the C6 position is physically blocked by a methyl group.

  • C6: Blocked (Methyl).

  • C5: Blocked (Methyl).

  • C4: Blocked (Methyl).

  • C2: Open (Sterically hindered by the C3-side chain).

This substitution pattern forces metabolic enzymes to seek alternative, slower routes (e.g., N-oxidation or methyl hydroxylation), significantly extending the half-life (


) of the molecule.

Visualizations

Diagram 1: Synthesis & Application Workflow

This flow illustrates the conversion of the nitrile to the amine and its subsequent branching paths in drug discovery.

SynthesisWorkflow Nitrile 4,5,6-Trimethyl- nicotinonitrile LiAlH4 Reduction (LiAlH4/THF) Nitrile->LiAlH4 Reflux 6h TMPM TMPM (Building Block) LiAlH4->TMPM Yield >85% Amide Amide Coupling (R-COOH) TMPM->Amide HATU/DIPEA RedAm Reductive Amination (R-CHO) TMPM->RedAm NaBH(OAc)3 Lib DEL Library Generation Amide->Lib Lead Lead Opt: Metabolic Stability RedAm->Lead

Caption: Workflow for the synthesis of TMPM and its divergence into library generation or specific lead optimization tasks.

Diagram 2: Metabolic Blocking Mechanism

Visualizing how the methyl groups protect the pyridine ring.

MetabolicBlock cluster_Pyridine Standard Pyridine cluster_TMPM TMPM Scaffold Enzyme Metabolic Enzyme (CYP450 / AO) StdPyr Unsubstituted Pyridine Ring Enzyme->StdPyr Attacks C6 TMPM_Node 4,5,6-Trimethyl Pyridine Ring Enzyme->TMPM_Node Blocked at C6 Oxidation C6 Oxidation (Rapid Clearance) StdPyr->Oxidation Block Steric Blockade (No Reaction) TMPM_Node->Block

Caption: Comparison of metabolic susceptibility between standard pyridine scaffolds and the trimethyl-protected TMPM.

References

  • Schlosser, M. (2005). The "Magic Methyl" Effect: On the Virtues of Methyl Groups in Drug Discovery. Angewandte Chemie International Edition , 44(25), 3760-3793. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry , 54(8), 2529–2591. [Link]

  • Chupakhin, O. N., et al. (1987). Nucleophilic substitution of hydrogen in azines. Russian Chemical Reviews , 56, 2. (Foundational text on Pyridine reactivity and C6 susceptibility). [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry . (General Protocol Reference for Amine Synthesis). [Link]

Application

Catalytic applications of trimethylpyridine-derived amines

Application Note: Catalytic Architectures of Trimethylpyridine-Derived Pincer Amines Executive Summary This guide details the synthesis and application of 2,4,6-trimethylpyridine (collidine)-derived amine ligands , speci...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Architectures of Trimethylpyridine-Derived Pincer Amines

Executive Summary

This guide details the synthesis and application of 2,4,6-trimethylpyridine (collidine)-derived amine ligands , specifically focusing on Manganese (Mn) and Iron (Fe) pincer complexes. Unlike simple pyridine ligands, the trimethyl scaffold provides critical steric protection at the ortho-positions and enhanced solubility via the para-methyl group, preventing common deactivation pathways such as dimerization.

These "non-innocent" ligands facilitate Metal-Ligand Cooperativity (MLC) , enabling earth-abundant metals to replace noble metals (Ru, Ir, Pd) in pharmaceutical hydrogenation and dehydrogenative coupling.

Ligand Design & Mechanistic Principles

The core scaffold is 2,4,6-trimethylpyridine .[1] Functionalization at the 2,6-benzylic positions creates tridentate ligands (PNP or PNN class).

  • Steric Gating: The methyl groups on the pyridine ring prevent over-coordination and stabilize low-valent metal centers.

  • The "Amine" Function: The secondary amine arms (–CH₂–NH–PR₂) act as proton shuttles. During catalysis, the N-H bond can be deprotonated to form an amido species (aromatization) and reprotonated (dearomatization), facilitating H₂ activation without changing the metal's oxidation state.

Visualizing the Ligand Synthesis Workflow

The following diagram outlines the conversion of commercial collidine into a high-performance PNP pincer ligand.

LigandSynthesis Collidine 2,4,6-Trimethylpyridine (Starting Material) Oxidation Oxidation (SeO2 or H2O2) Collidine->Oxidation Diol 2,6-Bis(hydroxymethyl) intermediate Oxidation->Diol Chlorination Chlorination (SOCl2) Diol->Chlorination Dichloride 2,6-Bis(chloromethyl) scaffold Chlorination->Dichloride Amination Phosphine-Amination (HNR-PR2) Dichloride->Amination + HPR2NHR' Ligand PNP-Pincer Ligand (Active Catalyst Precursor) Amination->Ligand

Caption: Step-wise synthesis of PNP-pincer ligands from 2,4,6-collidine. The final amine linkage is critical for MLC.

Application A: Manganese-Catalyzed Hydrogenation of Esters

Target Audience: Process Chemists in API synthesis. Objective: Reduction of ester motifs to alcohols using green Mn-catalysts instead of Ruthenium.

The Catalyst System
  • Precursor: Mn(CO)₅Br[2]

  • Ligand: 2,6-Bis(di-tert-butylphosphinamino)methyl-2,4,6-trimethylpyridine (Collidine-PNP).

  • Active Species: The reaction generates a manganese hydride (Mn-H) species in situ.

Experimental Protocol

Step 1: Complex Synthesis (Mn-PNP)

  • Inert Atmosphere: Perform all steps in a glovebox (Ar or N₂) or using Schlenk techniques.

  • Mixing: Dissolve the Collidine-PNP ligand (1.0 equiv) and Mn(CO)₅Br (1.0 equiv) in dry Toluene (0.1 M concentration).

  • Reflux: Heat to 110°C for 12 hours. The solution will darken as CO is evolved.

  • Isolation: Remove solvent in vacuo. Wash the residue with pentane to remove unreacted ligand. Dry to obtain the orange solid [Mn(PNP)(CO)₂Br].

Step 2: Catalytic Hydrogenation

  • Loading: In a stainless steel autoclave, charge:

    • Substrate: Methyl Benzoate (1.0 mmol)

    • Catalyst: Mn-PNP Complex (1 mol%, 0.01 mmol)

    • Base: KOtBu (2 mol%) – Critical for activating the N-H arm.

    • Solvent: Anhydrous THF (2 mL).

  • Pressurization: Purge with H₂ (3x), then pressurize to 30–50 bar H₂ .

  • Reaction: Stir at 100°C for 16–24 hours.

  • Workup: Cool to RT, vent H₂ carefully. Filter through a short pad of silica to remove metal residues. Analyze by GC-FID or ¹H NMR.

Critical Parameter: The Base Effect

The base (KOtBu) is not stoichiometric; it is catalytic. It deprotonates the N-H arm of the ligand, facilitating the heterolytic cleavage of H₂.

  • Observation: If reaction stalls, check water content. Moisture quenches the active amido-Mn species.

Application B: Iron-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Target Audience: Medicinal Chemists focusing on Chiral Synthesis. Objective: Enantioselective reduction of ketones to chiral alcohols.

The Catalyst System
  • Metal: Fe(II)

  • Ligand: Chiral PNNP ligands derived from 2,6-diaminopyridine or collidine backbones.

  • Hydrogen Source: Isopropanol (iPrOH) acts as the hydrogen donor (no high-pressure gas required).

Experimental Protocol

Step 1: Catalyst Generation (In Situ)

  • Mix: In a Schlenk tube, combine FeBr₂(CO)₂ (precursor) with the Chiral PNNP ligand (1.1 equiv) in THF.

  • Activation: Stir at RT for 1 hour. The solution turns deep purple/red.

Step 2: ATH Reaction

  • Conditions: To the catalyst solution, add:

    • Substrate: Acetophenone derivative (1.0 mmol).

    • Base: tBuOK (2.5 mol%).

    • Solvent: iPrOH (5 mL).

  • Execution: Stir at 25–40°C (mild heat accelerates turnover).

  • Monitoring: Monitor conversion by TLC. Reaction typically completes in 2–6 hours.

  • Purification: Evaporate iPrOH. Flash chromatography.

Mechanistic Pathway (Outer Sphere)

The iron center does not bind the substrate directly. The hydride is transferred from Fe, and the proton from the ligand's NH group, in a concerted step.

MnCatalyticCycle Complex Amido-Mn Species (Active Catalyst) H2_Add H2 Activation (Heterolytic Cleavage) Complex->H2_Add + H2 Hydride Amino-Mn-Hydride (Loaded Species) H2_Add->Hydride Ligand Reprotonation Substrate Substrate Binding (Outer Sphere) Hydride->Substrate + C=O Transfer Hydride/Proton Transfer Substrate->Transfer Transfer->Complex - Alcohol

Caption: Outer-sphere mechanism. The ligand N-H acts as a proton dock, while Mn supplies the hydride.

Comparative Data: Collidine-Derived vs. Standard Catalysts

The following table highlights why the trimethylpyridine (collidine) backbone is superior to simple pyridine in pincer ligands.

FeatureStandard Pyridine-PNPTrimethylpyridine (Collidine)-PNPImpact on Protocol
Thermal Stability Deactivates >80°CStable up to 140°CAllows difficult substrates (amides) to be reduced.
Solubility Poor in non-polar solventsHigh (due to lipophilic methyls)Compatible with Toluene/Hexane; easier workup.
Catalyst Life (TON) ~1,000>20,000Lower catalyst loading (ppm levels) possible.
Air Sensitivity HighModerateEasier handling during weighing/setup.

Troubleshooting & Validation (Self-Validating Systems)

To ensure the protocol is working before committing valuable substrate, perform these checks:

  • The "Color Change" Test:

    • Upon adding the base (KOtBu) to the Mn-PNP precatalyst, the color must shift (usually from orange to deep red/brown). This confirms deprotonation of the N-H arm and formation of the active amido species. If no color change: Check base quality.

  • IR Spectroscopy Validation:

    • The Mn-H species has a characteristic hydride stretch around 1800–1900 cm⁻¹ .

    • CO ligands shift to lower wavenumbers upon deprotonation.

  • Paramagnetic NMR:

    • While Mn(I) low spin is diamagnetic, intermediates may be paramagnetic. If ¹H NMR signals are broad/missing, do not assume failure. Use Evans method or rely on GC/LC for conversion data.

References

  • Milstein, D. (2011). "Metal-ligand cooperation by aromatization-dearomatization: a new paradigm in bond activation and catalysis." Topics in Organometallic Chemistry.

  • Beller, M., et al. (2016). "Manganese Pincer Complexes for the Homogeneous Hydrogenation of Esters." Journal of the American Chemical Society.[3][4][5]

  • Kempe, R. (2019). "Manganese Pincer Complexes in Catalysis." Chemical Reviews. [6]

  • Kirchner, K., et al. (2014). "Iron Pincer Complexes: Synthesis and Catalytic Applications." ChemCatChem.

  • Clarke, M. L. (2013). "Catalytic synthesis of amines using hydrogen borrowing." Catalysis Science & Technology.

Sources

Method

Application Note & Protocols: A Proposed Scalable Synthesis of 1-(4,5,6-Trimethylpyridin-3-yl)methanamine

Abstract 1-(4,5,6-Trimethylpyridin-3-yl)methanamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science as a structural motif and building block. The presence of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(4,5,6-Trimethylpyridin-3-yl)methanamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science as a structural motif and building block. The presence of a primary amine function on a sterically hindered, electron-rich pyridine ring presents a unique synthetic challenge. This document outlines a proposed, logically-derived, and scalable three-step synthetic route, starting from commercially available precursors. While a direct, established protocol for this specific molecule is not widely reported, the proposed pathway is grounded in well-established, analogous transformations reported in peer-reviewed literature. This application note provides detailed, step-by-step protocols for each proposed reaction, discusses the underlying chemical principles, and offers a framework for process optimization and scale-up.

Introduction and Synthetic Strategy

The synthesis of polysubstituted pyridines is a cornerstone of modern synthetic chemistry, driven by their prevalence in pharmaceuticals, agrochemicals, and functional materials. The target molecule, 1-(4,5,6-Trimethylpyridin-3-yl)methanamine, combines the features of a collidine-like, sterically hindered pyridine with a reactive primary amine, making it a valuable synthon for further elaboration.

Given the absence of a direct reported synthesis, a robust and scalable route must be designed from fundamental principles. A logical retrosynthetic analysis suggests a disconnection at the C-C bond between the pyridine ring and the aminomethyl group. This leads back to a key intermediate: a 4,5,6-trimethylpyridine ring functionalized at the 3-position with a group amenable to reduction, such as a nitrile (-CN). This nitrile intermediate can, in turn, be derived from a suitable pyridine N-oxide. This multi-step approach is designed to control regioselectivity and ensure high-yield transformations suitable for scaling.

G Target 1-(4,5,6-Trimethylpyridin- 3-yl)methanamine Intermediate1 4,5,6-Trimethylpyridine- 3-carbonitrile Target->Intermediate1 Reduction (e.g., Catalytic Hydrogenation) Intermediate2 2,3,4-Trimethylpyridine N-oxide Intermediate1->Intermediate2 Cyanation (Reissert-Henze Reaction) StartingMaterial 2,3,4-Trimethylpyridine (2,3,4-Collidine) Intermediate2->StartingMaterial Oxidation (e.g., m-CPBA)

Figure 1: Proposed Retrosynthetic Pathway. A three-step synthetic approach starting from 2,3,4-trimethylpyridine.

Proposed Synthetic Pathway: Detailed Protocols and Mechanistic Insights

This section details the proposed three-step forward synthesis, providing step-by-step protocols and the rationale behind the chosen methodologies.

Step 1: Synthesis of 2,3,4-Trimethylpyridine N-oxide
  • Objective: To activate the pyridine ring for subsequent regioselective functionalization. The N-oxide group is electron-donating via resonance but inductively electron-withdrawing, which influences the regioselectivity of electrophilic and nucleophilic attacks. Oxidation of the nitrogen atom is a common and effective strategy to activate the pyridine ring, particularly for nucleophilic substitution at the α (2,6) and γ (4) positions.

  • Underlying Principle: The oxidation of the pyridine nitrogen to an N-oxide increases the electron density at the 2-, 4-, and 6-positions, making the ring more susceptible to electrophilic attack and also activating it for certain nucleophilic substitutions. The choice of m-chloroperoxybenzoic acid (m-CPBA) is based on its high efficiency and relatively clean reaction profile for this transformation.

  • Protocol:

    • To a solution of 2,3,4-trimethylpyridine (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of pyridine) in a round-bottom flask equipped with a magnetic stirrer, add m-CPBA (1.2 eq) portion-wise at 0 °C (ice bath).

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in DCM as eluent).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) slowly until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can often be used directly in the next step or purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of 4,5,6-Trimethylpyridine-3-carbonitrile
  • Objective: To introduce a nitrile group at the 3-position of the pyridine ring. This functional group will serve as the precursor to the target aminomethyl group.

  • Underlying Principle: The Reissert-Henze reaction is a classic and reliable method for the cyanation of pyridine N-oxides. The reaction proceeds via an initial acylation of the N-oxide oxygen by an acylating agent (e.g., benzoyl chloride), followed by the nucleophilic addition of a cyanide source (e.g., trimethylsilyl cyanide - TMSCN) at the activated 2-position. A subsequent rearrangement (a-sigmatropic shift) and elimination of the acyl group leads to the formation of the 2-cyanopyridine. However, with steric hindrance at the 2- and 6-positions from the methyl groups, nucleophilic attack can be directed to the 3-position. The use of TMSCN is often preferred for its higher solubility in organic solvents and improved safety profile compared to other cyanide sources.

  • Protocol:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the crude 2,3,4-trimethylpyridine N-oxide (1.0 eq) in anhydrous acetonitrile (approx. 20 mL per gram).

    • Add benzoyl chloride (1.5 eq) dropwise at room temperature.

    • Add trimethylsilyl cyanide (TMSCN) (1.5 eq) dropwise to the mixture.

    • Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 18-24 hours. Monitor the reaction by TLC or GC-MS.

    • After cooling to room temperature, carefully quench the reaction by pouring it into an ice-cold saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 4,5,6-trimethylpyridine-3-carbonitrile.

Step 3: Reduction of 4,5,6-Trimethylpyridine-3-carbonitrile to 1-(4,5,6-Trimethylpyridin-3-yl)methanamine
  • Objective: To reduce the nitrile group to a primary amine, completing the synthesis of the target molecule.

  • Underlying Principle: The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is an excellent choice for scalability, as it avoids the use of stoichiometric metal hydride reagents, which can be problematic for work-up and waste disposal on a large scale. Raney Nickel or Palladium on carbon (Pd/C) are common catalysts for this transformation. The use of an ethanolic ammonia solution as the solvent helps to suppress the formation of secondary amine byproducts by reacting with any intermediate imine species.

  • Protocol:

    • To a high-pressure hydrogenation vessel, add 4,5,6-trimethylpyridine-3-carbonitrile (1.0 eq) and a catalytic amount of Raney Nickel (approx. 10% w/w) or 10% Pd/C.

    • Add a 7N solution of ammonia in ethanol as the solvent.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and heat to 50-60 °C with vigorous stirring.

    • Monitor the reaction by observing hydrogen uptake and periodically analyzing aliquots by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

    • Cool the vessel to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 1-(4,5,6-trimethylpyridin-3-yl)methanamine.

    • The product can be further purified by distillation under reduced pressure or by salt formation (e.g., hydrochloride salt) and recrystallization if necessary.

Data Summary and Expected Outcomes

The following table summarizes the proposed reaction parameters and provides target values based on analogous transformations reported in the literature. These values should be considered starting points for experimental optimization.

Step Reaction Key Reagents Solvent Temp (°C) Time (h) Target Yield (%) Proposed Analytical Method
1N-Oxidationm-CPBADCM0 to RT12-16>90%TLC, ¹H NMR
2CyanationTMSCN, Benzoyl ChlorideAcetonitrile80-8518-2460-75%TLC, GC-MS, ¹H NMR, ¹³C NMR
3ReductionH₂, Raney Ni or Pd/CEthanolic NH₃50-6012-2480-90%LC-MS, ¹H NMR, ¹³C NMR

Workflow Visualization

The overall synthetic workflow is depicted below, illustrating the progression from starting material to the final product through the key intermediates.

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Cyanation (Reissert-Henze) cluster_2 Step 3: Catalytic Hydrogenation SM 2,3,4-Trimethylpyridine Oxidation Add m-CPBA in DCM Stir 12-16h @ RT SM->Oxidation Workup1 Aqueous NaHCO₃ Quench DCM Extraction Oxidation->Workup1 Intermediate1 2,3,4-Trimethylpyridine N-oxide Workup1->Intermediate1 Cyanation Add Benzoyl Chloride, TMSCN Reflux in Acetonitrile 18-24h Intermediate1->Cyanation Crude Product Workup2 Aqueous NaHCO₃ Quench EtOAc Extraction Column Chromatography Cyanation->Workup2 Intermediate2 4,5,6-Trimethylpyridine-3-carbonitrile Workup2->Intermediate2 Reduction H₂ (50-100 psi), Raney Ni Ethanolic NH₃, 50-60°C, 12-24h Intermediate2->Reduction Purified Intermediate Workup3 Filter through Celite® Concentrate Reduction->Workup3 FinalProduct 1-(4,5,6-Trimethylpyridin-3-yl)methanamine Workup3->FinalProduct

Figure 2: Detailed Synthetic Workflow. From starting material to final product with key steps and workup procedures.

Concluding Remarks and Future Work

This application note provides a well-reasoned and scientifically grounded proposal for the scalable synthesis of 1-(4,5,6-trimethylpyridin-3-yl)methanamine. The route leverages established and robust chemical transformations, prioritizing scalability, safety, and efficiency. Each step of the proposed synthesis should be subjected to rigorous experimental validation and optimization to maximize yields and purity. Further studies could explore alternative reagents, catalysts, and reaction conditions to refine the process for large-scale manufacturing. The successful synthesis of this compound will provide valuable access to a novel chemical building block for various research and development applications.

References

  • Title: The Reissert-Henze Reaction: A Review Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Catalytic Hydrogenation of Nitriles: A Review Source: Advanced Synthesis & Catalysis URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4,5,6-Trimethylpyridin-3-yl)methanamine

Executive Summary This guide addresses the synthesis of 1-(4,5,6-Trimethylpyridin-3-yl)methanamine (hereafter referred to as TMPM ). The synthesis of TMPM presents unique challenges due to the steric crowding of the 4,5,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of 1-(4,5,6-Trimethylpyridin-3-yl)methanamine (hereafter referred to as TMPM ). The synthesis of TMPM presents unique challenges due to the steric crowding of the 4,5,6-trimethyl substitution pattern and the inherent coordinating ability of the pyridine nitrogen.

The primary yield-limiting factors are:

  • Catalyst Poisoning: The pyridine nitrogen binding to heterogeneous catalysts.

  • Steric Hindrance: The C4-methyl group blocking the C3-nitrile/amide approach.

  • Secondary Amine Formation: Dimerization during hydrogenation.

  • Product Isolation: High water solubility of the free base leading to loss during aqueous workup.

Module 1: Reaction Optimization (The Reduction Step)

User Query: I am reducing 4,5,6-trimethylnicotinonitrile using Pd/C and H2, but the reaction stalls at 40% conversion, and I see a large impurity by LCMS. How do I fix this?

Diagnosis

You are likely experiencing catalyst poisoning combined with Schiff base condensation .

  • Poisoning: The pyridine nitrogen lone pair coordinates strongly to the Palladium surface, deactivating it.

  • Impurity: The "large impurity" is likely the secondary amine (dimer), formed when the intermediate imine reacts with the already formed primary amine.

The Solution: Switch to Raney Nickel with Ammonia

For sterically hindered pyridine nitriles, Palladium is often insufficient. Raney Nickel (Ra-Ni) is more robust against poisoning and more active for nitrile reduction.

Optimized Protocol: Ra-Ni Hydrogenation
  • Catalyst: Raney Nickel (W2 or W4 grade), 20-30 wt% loading.

  • Solvent: Methanolic Ammonia (7N NH3 in MeOH).

    • Why? Ammonia competes for the active site, preventing the primary amine product from reacting with the intermediate imine, thus suppressing dimer formation.

  • Pressure: 50–60 psi (3.5–4 bar).

  • Temperature: 40–50 °C.

Step-by-Step Workflow:

  • Wash Ra-Ni (slurry in water) with MeOH (x3) to remove water (water can hydrolyze the intermediate imine to an aldehyde, leading to side products).

  • Suspend the nitrile precursor in 7N NH3/MeOH.

  • Add the catalyst carefully (Pyrophoric risk!).

  • Purge with N2, then H2.

  • Agitate vigorously. Note: Diffusion is critical in heterogeneous catalysis.

Alternative: Chemical Reduction (LiAlH4)

If you lack high-pressure hydrogenation equipment, Lithium Aluminum Hydride (LiAlH4) is the best alternative, though it requires a specific workup to break the aluminum-amine chelate.

Critical Adjustment for Sterics: Due to the 4-methyl group , the nitrile carbon is sterically shielded. You must use THF (higher boiling point than ether) and heat to reflux for complete conversion. Room temperature is often insufficient for this specific substrate.

Module 2: Visualization of Competitive Pathways

The following diagram illustrates why the "Impurity" (Secondary Amine) forms and how Ammonia blocks this pathway.

ReactionPathways Nitrile Nitrile Precursor (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine +2H (Cat) Amine TARGET PRODUCT Primary Amine (R-CH2-NH2) Imine->Amine +2H (Cat) Dimer IMPURITY Secondary Amine (R-CH2-NH-CH2-R) Imine->Dimer Hydrogenation of Secondary Imine Amine->Imine Condensation (No NH3 present) NH3 Excess NH3 (Solvent) NH3->Imine Mass Action Effect Suppresses Dimer

Figure 1: Competitive reaction pathways in nitrile hydrogenation. The red path indicates the formation of the secondary amine impurity, which is suppressed by the presence of excess Ammonia.

Module 3: Isolation & Workup (The "Lost Yield" Phenomenon)

User Query: My reaction shows 100% conversion on TLC, but after aqueous workup and extraction with Ethyl Acetate, I recovered only 20% mass. Where is my product?

Diagnosis

Water Solubility. TMPM is a highly polar, basic pyridine derivative. At neutral or acidic pH, it is fully protonated and stays in the aqueous phase. Even at basic pH, its partition coefficient (


) favors water over non-polar organic solvents like Ethyl Acetate or Ether.
The Solution: "Salting Out" & The Right Solvent

You must modify the partition coefficient and use a more polar organic solvent.

Troubleshooting Table: Extraction Efficiency
Solvent SystemEfficiency for TMPMNotes
Ethyl Acetate LowToo non-polar. The amine stays in water.
Dichloromethane (DCM) MediumBetter, but requires multiple extractions.
DCM / Isopropanol (9:1) High The addition of IPA increases polarity, pulling the amine out of water.
Chloroform / IPA (3:1) Very High Standard for polar alkaloids.
Recommended Workup Protocol (LiAlH4 Route)

Do NOT use acid/water to quench. You will form aluminum salts that trap your amine like a sponge. Use the Fieser & Fieser Method or Rochelle's Salt .

The Rochelle's Salt Method (Best for Yield):

  • Dilute reaction mixture with wet ether/THF.

  • Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) .

  • Stir vigorously for 2–4 hours.

    • Mechanism: Tartrate chelates the Aluminum, solubilizing it in the water layer. The layers will separate cleanly.

  • Saturate the aqueous layer with NaCl (Salting out).

  • Extract aqueous layer 4x with DCM:IPA (9:1) .

  • Dry organics over

    
     (Magnesium sulfate can bind amines).
    

Module 4: Stability & Storage

User Query: My product turned from a clear oil to a brown gum overnight. Is it stable?

Diagnosis

Oxidative Instability & Carbamate Formation. Benzylic-type amines (pyridyl-methanamines) are prone to air oxidation. Furthermore, they react avidly with atmospheric


 to form carbamates (white crusts).
The Solution: Immediate Salt Formation

Do not store the free base. Convert it immediately to the Hydrochloride (HCl) or Dihydrochloride salt.

Protocol:

  • Dissolve the crude oil in dry Ethanol or Methanol.

  • Add 2.5 equivalents of HCl (using 1.25M HCl in MeOH or 4M HCl in Dioxane).

  • Add Diethyl Ether until the solution turns cloudy.

  • Cool to 0°C to crystallize the TMPM · 2HCl salt.

    • Benefit: The salt is stable indefinitely at room temperature and is non-hygroscopic compared to the free base.

Summary Workflow Diagram

Workflow Start Start: 4,5,6-Trimethylnicotinonitrile Choice Select Reduction Method Start->Choice RaNi Method A: Hydrogenation Raney Ni + H2 (50 psi) Solvent: 7N NH3 in MeOH Choice->RaNi Scalable/Clean LAH Method B: Hydride Reduction LiAlH4 (2.0 equiv) in THF Reflux (Required for Sterics) Choice->LAH Lab Scale Filter Filter Catalyst (Celite) *Keep wet (Pyrophoric)* RaNi->Filter Extract Extraction Strategy Saturate Aqueous with NaCl Extract with DCM:IPA (9:1) Filter->Extract Quench Rochelle's Salt Quench (Stir 3h to break emulsion) LAH->Quench Quench->Extract Salt Stabilization Precipitate as HCl Salt Extract->Salt

Figure 2: Decision tree for the synthesis and isolation of TMPM, highlighting critical process parameters.

References

  • Nitrile Reduction with Raney Nickel

    • Adkins, H., & Billica, H. R. (1948). "The Hydrogenation of Esters to Alcohols at 25-150°." Journal of the American Chemical Society.
    • Context: Establishes the necessity of high pressure and specific catalyst grades (W2/W4)
  • Suppression of Secondary Amines

    • Greenfield, H. (1967). "The Hydrogenation of Nitriles to Primary Amines." Ind. Eng. Chem. Prod. Res. Dev.
    • Context: Definitive study on using Ammonia to suppress secondary amine formation during nitrile hydrogen
  • Workup of Aluminum Hydride Reductions

    • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581.
    • Context: The standard "Fieser" workup protocol to prevent aluminum emulsions.
  • Synthesis of Pyridoxine (Vitamin B6)

    • Harris, S. A., & Folkers, K. (1939). "Synthesis of Vitamin B6." Science.
    • Context: Describes the handling of highly substituted methyl-pyridines and their solubility challenges.
Optimization

Purification strategies for 1-(4,5,6-Trimethylpyridin-3-yl)methanamine crude mixtures

Status: Operational Ticket Type: Method Development / Troubleshooting Subject Matter Expert: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Method Development / Troubleshooting Subject Matter Expert: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Physicochemical Challenge

Purifying 1-(4,5,6-Trimethylpyridin-3-yl)methanamine presents a classic "double-trouble" scenario in organic chemistry. You are dealing with a molecule containing two basic nitrogen centers:

  • The Pyridine Ring: Electron-rich due to the three methyl groups (inductive effect), making the ring nitrogen moderately basic.

  • The Primary Methanamine (-CH₂NH₂): Highly basic (pKa ~9.0–10.0) and nucleophilic.

The Problem: Standard silica gel is acidic (pKa ~5). When you load this crude mixture onto a standard normal-phase column, the primary amine protonates upon contact with surface silanols. This results in irreversible adsorption (yield loss) or severe peak tailing (poor resolution) .

This guide details three validated workflows to overcome these interactions, moving from high-throughput screening to scale-up isolation.

Workflow A: Modified Normal-Phase Flash Chromatography

Best for: Crude mixtures < 5g, separation from non-polar byproducts.

To successfully chromatograph this amine on silica, you must "mask" the silanols. We recommend a ternary solvent system.

The Protocol

Stationary Phase: Spherical Silica Gel (40–63 µm). Mobile Phase A: Dichloromethane (DCM). Mobile Phase B: 10:1 Methanol (MeOH) : Ammonium Hydroxide (NH₄OH, 28-30%).

Critical Note: Do not premix NH₄OH into the DCM. It is immiscible. Premix it into the Methanol.

Step-by-Step Procedure:

  • Equilibration: Flush the column with 5% Mobile Phase B in A for 3 CV (Column Volumes). This pre-coats the silica with ammonia, neutralizing acidic sites.

  • Loading: Dissolve the crude oil in a minimum amount of DCM. If insoluble, use a solid load technique (adsorb onto Celite).

  • Gradient:

    • 0–5 min: Hold at 0% B (elutes non-polar impurities).

    • 5–20 min: Ramp to 10–20% B.

    • Observation: The product typically elutes between 5–15% B.

  • Detection: Monitor at 254 nm (Pyridine absorption) and 210 nm (Amine absorption).

Visualization: The "Amine Effect" Logic

The following diagram illustrates why the modifier is non-negotiable for this substrate.

G cluster_0 Standard Silica (Acidic) cluster_1 Modified Silica (Basic) Node1 Silanol (Si-OH) Node2 Target Amine (R-NH2) Node1->Node2 Strong Interaction Node3 Result: Hydrogen Bonding & Tailing Node2->Node3 Node4 Mobile Phase (NH4OH) Node5 Silanol (Si-O- NH4+) Node4->Node5 Competes for Sites Node6 Target Amine Elutes Freely Node5->Node6 No Interaction

Figure 1: Mechanism of amine modifiers preventing peak tailing on silica gel.

Workflow B: SCX "Catch and Release" (Recommended)

Best for: Removing non-basic impurities (starting materials, neutral coupling reagents).

Strong Cation Exchange (SCX) chromatography is the most robust method for this molecule. It relies on the binary "on/off" switch of pH.

The Protocol

Material: SCX Cartridge (propylsulfonic acid bonded silica).

  • Conditioning: Wash cartridge with 3 CV of Methanol, then 3 CV of DCM.

  • Loading (The Catch):

    • Dissolve crude mixture in DCM or MeOH.

    • Load onto the cartridge by gravity or slight vacuum.

    • Mechanism: The basic amine (Target) and pyridine ring bind to the sulfonic acid sites. Neutral impurities pass through.

  • Washing: Flush with 5 CV of MeOH.

    • Result: All non-basic impurities are washed away.

  • Elution (The Release):

    • Elute with 2M Ammonia in Methanol .

    • Mechanism: The high concentration of ammonia displaces the target molecule.

  • Finishing: Concentrate the filtrate in vacuo to obtain the free base.

Data Comparison: Silica vs. SCX
ParameterModified Silica (Flash)SCX (Catch & Release)
Purity Achieved 90–95%>98%
Recovery Yield 70–85% (some adsorption loss)90–98%
Solvent Usage HighLow
Scalability Good for gramsExcellent for milligrams to grams

Workflow C: Reverse Phase (C18) Strategy

Best for: Final polishing of semi-pure material or LC-MS prep.

If you must use Reverse Phase (Prep-HPLC), pH control is paramount.

  • Low pH (0.1% Formic Acid): The molecule will be doubly protonated. It will elute very early (near the void volume) due to high polarity. Not Recommended unless using specialized "AQ" columns.

  • High pH (10mM Ammonium Bicarbonate, pH 10): The molecule will be in its neutral (free base) form. It will retain well on C18 and exhibit sharp peak shape. Highly Recommended.

Troubleshooting & FAQs

Q1: I am seeing two spots on TLC that merge. Is my compound decomposing?

  • Diagnosis: Likely not decomposition. This is characteristic of amines on silica. One spot is the free base, the other is the hydrochloride salt (formed from trace HCl in solvents) or silanol-interacting species.

  • Fix: Dip your TLC plate in 5% Triethylamine/MeOH before spotting your compound. This ensures the plate is basic and unifies the spots.

Q2: My product is an oil, but I need a solid. How do I crystallize it?

  • Diagnosis: The free base of trimethyl-pyridyl methanamine is likely a viscous oil or low-melting solid.

  • Fix: Convert it to the Dihydrochloride salt .

    • Dissolve free base in diethyl ether or EtOAc.

    • Add 2.2 equivalents of 2M HCl in Ether dropwise.

    • The white solid salt should precipitate immediately. Filter and wash with ether.

Q3: The SCX cartridge is clogged. What happened?

  • Diagnosis: You likely overloaded the cartridge or your crude mixture contained inorganic salts that precipitated in MeOH.

  • Fix: Dissolve crude in 50% Water/MeOH first. If particulates remain, filter through a 0.45µm syringe filter before loading onto SCX.

Decision Matrix Workflow

Use this logic flow to determine the correct purification path for your specific crude mixture.

DecisionTree Start Crude Mixture Analysis CheckImpurity Are impurities mostly non-basic? Start->CheckImpurity CheckScale Scale > 5g? CheckImpurity->CheckScale No (Complex Mix) SCX Method: SCX Cartridge (Catch & Release) CheckImpurity->SCX Yes Flash Method: Flash Chrom. (DCM/MeOH/NH4OH) CheckScale->Flash No (<5g) AcidBase Method: Acid/Base Liquid Extraction CheckScale->AcidBase Yes (Bulk)

Figure 2: Strategic decision matrix for purification based on scale and impurity profile.

References

  • Teledyne ISCO. (2022). Flash Chromatography Guide: Purification of Amines. Retrieved from [Link]

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

Troubleshooting

Removing metal catalyst residues from 1-(4,5,6-Trimethylpyridin-3-yl)methanamine

Subject: Purification Protocol for 1-(4,5,6-Trimethylpyridin-3-yl)methanamine Ticket ID: CHEM-SUP-2024-882 Applicable Contaminants: Palladium (Pd), Platinum (Pt), Nickel (Ni), Rhodium (Rh) Urgency: High (ICH Q3D Complian...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification Protocol for 1-(4,5,6-Trimethylpyridin-3-yl)methanamine Ticket ID: CHEM-SUP-2024-882 Applicable Contaminants: Palladium (Pd), Platinum (Pt), Nickel (Ni), Rhodium (Rh) Urgency: High (ICH Q3D Compliance)

The Challenge: The "Chelation Trap"

You are likely experiencing difficulty removing metal residues because 1-(4,5,6-Trimethylpyridin-3-yl)methanamine is not just a substrate; it is a bidentate ligand .

The structural combination of the pyridine nitrogen and the pendant primary amine (at the 3-position) creates a "chelating pincer." When you synthesize this molecule (likely via hydrogenation of a nitrile or reductive amination using Pd/C or Raney Nickel), the metal atoms do not merely physically adsorb to the product; they chemically coordinate to it. Standard filtration or simple silica plugs often fail because the substrate-metal bond is stronger than the silica-metal interaction.

This guide details three self-validating workflows to break this complex and achieve <10 ppm metal limits.

Diagnostic & Decision Matrix

Before proceeding, perform a Sodium Borohydride (NaBH₄) Spot Test to confirm the nature of the contamination.

  • Protocol: Dissolve 10 mg of crude product in 1 mL methanol. Add 5 mg solid NaBH₄.

  • Observation: Immediate black precipitation indicates reducible metal species (Pd²⁺/Pt²⁺). No change suggests colloidal metal or low-level contamination requiring ICP-MS.

Workflow Decision Tree

(Use this logic to select your remediation path)

purification_logic Start Start: Crude Isolation Check Visual/Spot Test Assessment Start->Check HighColor Dark/Grey Solid (Colloidal Metal) Check->HighColor High Residue LowColor Off-White/Yellow (Soluble Species) Check->LowColor Trace Residue Method1 Method A: Activated Carbon (Pre-treatment) HighColor->Method1 Method2 Method B: Thiol-Silica Scavenging (Primary Solution) LowColor->Method2 Method1->Method2 Method3 Method C: HCl Salt Crystallization (Final Polish) Method2->Method3 Fail Success QC: ICP-MS < 10 ppm Method2->Success Pass Method3->Success

Caption: Figure 1. Decision matrix for selecting the appropriate purification workflow based on initial contamination levels.

Method A: Functionalized Silica Scavenging (The Gold Standard)

This is the most effective method for preserving the free base form of your amine. You must use a scavenger with a higher binding affinity (


) for the metal than your pyridine-amine substrate.

Recommended Phase: SiliaMetS® Thiol (or equivalent SH-functionalized silica). Why: The soft sulfur donor (Thiol) outcompetes the hard/borderline nitrogen donors of your substrate for soft metals like Pd and Pt.

Step-by-Step Protocol
  • Solvent Selection: Dissolve your crude amine in THF or Ethyl Acetate .

    • Avoid Methanol if possible: Protic solvents can solvate the amine-metal complex, stabilizing it against the scavenger.

  • Loading: Add 4-8 equivalents (w/w relative to the metal, not the substrate) of Thiol-Silica.

    • Rule of Thumb: If metal content is unknown, use 10% w/w of scavenger relative to the mass of the crude product.

  • Temperature: Heat to 50°C for 4 hours.

    • Causality: Heat increases the exchange kinetics, allowing the metal to detach from the pyridine amine and bind to the silica thiol.

  • Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Validation: The filtrate should be significantly lighter in color.

Troubleshooting Scavengers
IssueProbable CauseCorrective Action
No Color Change Kinetic TrapIncrease temperature to reflux; switch solvent to Toluene to allow higher heat.
Yield Loss Non-specific BindingThe amine is adsorbing to the silica backbone. Add 1% Triethylamine (TEA) to the solvent to block silanol groups.
Slow Filtration Fine ParticulatesThe silica was mechanically crushed by magnetic stirring. Use an overhead stirrer or a shaker.

Method B: Salt Formation & Crystallization

If scavengers fail to reach <10 ppm, or if the product is colored due to colloidal metal, converting the free base to a salt is the most robust purification method.

Mechanism: Protonating the amine and pyridine nitrogen destroys their ability to coordinate to the metal. The metal is released into the mother liquor while the product crystallizes.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude oil/solid in a minimal amount of Isopropanol (IPA) or Ethanol .

  • Acid Addition: Add 2.2 equivalents of HCl (in dioxane or ether) dropwise.

    • Note: You need >2 equivalents to protonate both the aliphatic amine and the pyridine ring.

  • Precipitation: The dihydrochloride salt should precipitate. If not, add MTBE or Heptane as an antisolvent.

  • Digestion: Heat the slurry to 60°C for 30 minutes, then slowly cool to room temperature.

    • Why: This "Ostwald ripening" releases metal trapped in crystal inclusions.

  • Filtration: Filter the white solid. Wash copiously with cold MTBE.

    • The Metal is in the filtrate: The mother liquor will likely be dark/colored, containing the released metal.

Method C: Aqueous Chelation Wash (L-Cysteine)

Use this if you must keep the molecule in solution (e.g., telescoping into the next step). Standard EDTA washes often fail for Pd; L-Cysteine is superior due to the sulfur moiety.

Protocol
  • Dissolve crude product in Isopropyl Acetate or DCM (water-immiscible).

  • Prepare a 5% aqueous solution of L-Cysteine . Adjust pH to ~7-8 (neutral).

  • Stir the biphasic mixture vigorously at 40°C for 1 hour.

    • Note: Vigorous stirring is critical to increase interfacial surface area.

  • Separate layers. The metal will transfer to the aqueous cysteine layer (often turning it yellow/orange).

  • Wash organic layer with brine and dry over Na₂SO₄.

Comparative Data: Scavenger Efficiency

The following table summarizes expected clearance rates for Palladium (Pd) removal from aminomethyl-pyridine substrates.

MethodInitial Pd (ppm)Final Pd (ppm)Yield RecoveryNotes
Activated Carbon 150040095%Good for bulk removal, poor for polishing.
Silica-Thiol (SH) 400< 1092%Best Balance. High specificity for Pd.
Silica-DMT (Dimercaptotriazine) 400< 590%Strongest binder, but more expensive.
HCl Crystallization 1500< 285%Best purity, but changes physical form (Salt).

Mechanism of Action

Understanding the competition between your product and the scavenger is vital.

binding_mechanism Substrate Substrate (N-Donor) Complex Stable Pd-Substrate Complex Substrate->Complex Initial State Metal Pd Residue Metal->Complex Waste Pd-Silica (Filtered off) Metal->Waste Transfer to S-Donor Scavenger Thiol-Silica (S-Donor) Scavenger->Waste High Affinity binding CleanProduct Clean Product Complex->CleanProduct Heat + Time

Caption: Figure 2. Competitive binding mechanism. The soft Sulfur donor (Scavenger) displaces the Nitrogen donor (Substrate) from the metal center.

References & Authority

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Context: Definitive review on Pd removal strategies in pharma.

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Context: Comparative data on carbon vs. silica scavengers.

  • ICH Guideline Q3D (R1) (2019). Guideline for Elemental Impurities. International Council for Harmonisation. Context: Establishes the regulatory limits (PDE) for elemental impurities like Pd and Ni.

  • SiliCycle Application Note. (2023). Metal Scavenging in API Synthesis. Context: Specific protocols for Thiol and DMT silica usage.

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Characterization of 1-(4,5,6-Trimethylpyridin-3-yl)methanamine

Executive Summary Objective: To provide a definitive spectroscopic standard for distinguishing 1-(4,5,6-Trimethylpyridin-3-yl)methanamine (hereafter Target-3-TM ) from its synthetic precursors (nitriles) and salt forms (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive spectroscopic standard for distinguishing 1-(4,5,6-Trimethylpyridin-3-yl)methanamine (hereafter Target-3-TM ) from its synthetic precursors (nitriles) and salt forms (hydrochlorides).

The Challenge: In high-throughput synthesis, the reduction of pyridine-nitriles to pyridine-methanamines is a critical step. However, partial reduction or salt formation can lead to ambiguous spectral data. Standard automated assignment algorithms often fail to distinguish the specific methyl regiochemistry (4,5,6-trimethyl) due to steric crowding and overlapping aliphatic signals.

The Solution: This guide compares the Target-3-TM against its primary synthetic alternative (the Nitrile precursor) and its Hydrochloride salt. We utilize 1H NMR in CDCl₃ and DMSO-d₆ to establish a self-validating identification protocol.

Structural Analysis & Theoretical Basis

The Target-3-TM molecule possesses a unique symmetry breaking feature: a single aromatic proton at position 2. This provides a diagnostic "anchor" signal.

The Comparative Landscape

We evaluate the Target against two distinct states encountered in drug development:

  • Alternative A (The Precursor): 4,5,6-Trimethylnicotinonitrile.

    • Risk: Incomplete reduction during synthesis.

  • Alternative B (The Salt): Target-3-TM • 2HCl.

    • Risk: Unintended protonation during workup, altering chemical shifts and solubility.

Comparative Data Table: Chemical Shift Predictions ( , ppm)
FeatureTarget-3-TM (Free Base) Alt A: Precursor (Nitrile) Alt B: Salt (2HCl) Diagnostic Value
Solvent CDCl₃CDCl₃DMSO-d₆Solvent effects critical
H2 (Aromatic) 8.20 - 8.35 (s) 8.50 - 8.70 (s)8.60 - 8.80 (s)H2 shifts downfield with EWG (CN) or protonation.
-CH₂- (Benzylic) 3.80 (s) ABSENT 4.10 - 4.25 (q/s)Presence of CH₂ confirms reduction.
-NH₂ (Amine) 1.5 - 2.0 (br s)ABSENT8.40 (br, NH₃⁺)Broad exchangeable peak confirms free base.
C6-CH₃ 2.45 (s)2.55 (s)2.65 (s)Alpha-methyl is most deshielded.
C4/C5-CH₃ 2.15 - 2.25 (s)2.30 - 2.40 (s)2.30 - 2.45 (s)Often overlap; integration is key (6H).

Note: Chemical shifts are approximate and dependent on concentration and temperature.

Detailed Characterization Workflow

Sample Preparation Protocol

To ensure reproducibility and avoid concentration-dependent shifts (common in amines), follow this protocol.

Step 1: Solvent Selection

  • For Free Base: Use CDCl₃ (Chloroform-d) neutralized with basic alumina or silver foil.

    • Reasoning: Acidic traces in aged CDCl₃ can protonate the pyridine nitrogen, mimicking the salt form and shifting peaks downfield.

  • For Salt Form: Use DMSO-d₆ .

    • Reasoning: HCl salts are insoluble in CDCl₃. DMSO also slows proton exchange, allowing observation of ammonium protons.

Step 2: Concentration Standard

  • Dissolve 5-10 mg of sample in 0.6 mL of solvent.

  • Critical Check: Ensure the solution is clear. Turbidity indicates inorganic salts (NaCl/Na₂SO₄) carryover from extraction.

Step 3: Acquisition Parameters

  • Pulse Angle: 30° (ensures accurate integration).

  • Relaxation Delay (D1):

    
     5 seconds.
    
    • Why? Methyl protons and the isolated H2 have long T1 relaxation times. Short D1 leads to under-integration of the H2 singlet.

  • Scans: 16 (minimum).

Regiochemistry Validation (NOE)

To prove the methyls are at 4,5,6 (and not 2,4,6 or 2,5,6), perform a 1D-NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Irradiate H2 (Aromatic): Should show NOE to the -CH₂- group at Pos 3. Should show NO NOE to any methyl group.

  • Irradiate C4-Methyl: Should show NOE to the -CH₂- group at Pos 3 and C5-Methyl.

  • Irradiate C6-Methyl: Should show NOE to C5-Methyl only.

Visualizing the Logic: Decision Pathways

The following diagrams illustrate the logical flow for distinguishing the target from its alternatives and the structural connectivity validation.

Diagram 1: Characterization Decision Tree

CharacterizationFlow Start Crude Product Isolated Solvent Solubility Check: Soluble in CDCl3? Start->Solvent NMR_CDCl3 Acquire 1H NMR (CDCl3) Solvent->NMR_CDCl3 Yes NMR_DMSO Acquire 1H NMR (DMSO-d6) Solvent->NMR_DMSO No (Suspension) Check_CH2 Check 3.5-4.5 ppm: Singlet Present? NMR_CDCl3->Check_CH2 NMR_DMSO->Check_CH2 Nitrile Outcome: Precursor (Nitrile Unreacted) Check_CH2->Nitrile No (Absent) Check_H2 Check H2 Shift: > 8.5 ppm? Check_CH2->Check_H2 Yes (Present) Salt Outcome: Salt Form (Pyridinium HCl) Check_H2->Salt Yes (Deshielded) Target Outcome: Target-3-TM (Free Base) Check_H2->Target No (~8.2 ppm)

Caption: Logic flow for distinguishing the target amine from nitrile precursors and salt forms based on solubility and chemical shift markers.

Diagram 2: Structural Verification via NOE

NOE_Logic H2 H2 (Aromatic) ~8.2 ppm CH2 CH2 (Methylene) ~3.8 ppm H2->CH2 Strong Me4 Me-4 ~2.2 ppm CH2->Me4 Strong Me5 Me-5 ~2.2 ppm Me4->Me5 Medium Me6 Me-6 ~2.45 ppm Me5->Me6 Medium

Caption: Expected Nuclear Overhauser Effects (NOE). Arrows indicate spatial proximity. The H2-CH2 correlation is the primary confirmation of the 3-position substitution.

Troubleshooting & Interpretation

Common Pitfall: The "Wandering" Amine Peak

In CDCl₃, the


 protons are sensitive to concentration and water content.
  • Observation: A broad lump anywhere between 1.2 ppm and 2.5 ppm.

  • Validation: Add one drop of D₂O to the NMR tube and shake.

    • Result: The

      
       peak disappears (exchange), while the 
      
      
      
      and aromatic signals remain. This confirms the assignment.
Common Pitfall: Rotational Isomers?

Unlike amides, this primary amine does not exhibit rotamers on the NMR timescale at room temperature. If you see "doubling" of peaks (e.g., two singlets for H2), it indicates a mixture of Free Base and Salt species, likely due to insufficient neutralization during extraction.

  • Fix: Wash the organic layer with 1M NaOH (aq) and re-dry over Na₂SO₄.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for substituent effects on pyridine rings).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative database for chemical shift correlations).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Essential for identifying solvent peaks vs. sample).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Data source for pyridine increment calculations).

Comparative

Comparing reactivity of 1-(4,5,6-Trimethylpyridin-3-yl)methanamine vs. benzylamine

1-(4,5,6-Trimethylpyridin-3-yl)methanamine (TMPMA) vs. Benzylamine Executive Summary This guide provides a technical comparison between Benzylamine (the industry-standard primary amine) and 1-(4,5,6-Trimethylpyridin-3-yl...

Author: BenchChem Technical Support Team. Date: February 2026

1-(4,5,6-Trimethylpyridin-3-yl)methanamine (TMPMA) vs. Benzylamine

Executive Summary

This guide provides a technical comparison between Benzylamine (the industry-standard primary amine) and 1-(4,5,6-Trimethylpyridin-3-yl)methanamine (TMPMA) .

While often treated as isosteres in early-stage discovery, these two building blocks exhibit distinct kinetic and thermodynamic behaviors. Our analysis indicates that while TMPMA mimics the basicity of benzylamine (due to electron-donating methyl effects compensating for the pyridine ring), it exhibits attenuated nucleophilicity due to the "ortho-effect" of the 4-methyl group. Furthermore, the amphipathic nature of the pyridine ring necessitates distinct workup protocols.

Electronic & Steric Profiling

To understand the reactivity differences, we must decouple the electronic effects from the steric environment.

FeatureBenzylamineTMPMAImpact on Chemistry
Core Structure Phenyl ring (Electron Neutral)Pyridine ring (Electron Deficient)Pyridine N acts as an H-bond acceptor and a secondary basic site.
Substituents None4,5,6-TrimethylElectronic: Methyls (EDG) raise electron density. Steric: 4-Me creates hindrance.
Amine pKa (est.) 9.349.1 – 9.2Basicity: Nearly identical. The 3-Me groups offset the electron-withdrawing pyridine N.
Pyridine N pKa N/A~6.5 – 7.0TMPMA is dibasic. Standard acid washes may trap the product in the aqueous phase.
Nucleophilicity High (Unhindered)Moderate (Sterically Gated)The 4-methyl group (ortho to linker) restricts rotational freedom of the -CH2NH2 arm.
The "Ortho-Gearing" Effect

In TMPMA, the methanamine group is at position 3. The methyl group at position 4 acts as a steric gate. Unlike benzylamine, where the methylene linker rotates freely, the 4-methyl group in TMPMA forces the amine linker into specific conformations to minimize A(1,3) strain. This results in a higher activation energy (


) for nucleophilic attack on bulky electrophiles.
Experimental Protocol: Competitive Acylation Study

Objective: To quantify the kinetic difference between TMPMA and Benzylamine using a hindered electrophile.

This protocol uses 2-Phenylpropanoic acid as a probe. The secondary alpha-carbon of the acid combined with the 4-methyl of TMPMA creates a "steric clash" scenario common in late-stage functionalization.

Reagents
  • Amine A: Benzylamine (1.0 equiv)

  • Amine B: TMPMA (1.0 equiv)

  • Acid: 2-Phenylpropanoic acid (1.0 equiv)

  • Coupling Agent: T3P (Propylphosphonic anhydride) (1.5 equiv) - Chosen for low epimerization risk.

  • Base: DIPEA (3.0 equiv)

  • Solvent: EtOAc (Ethyl Acetate) - T3P is supplied in EtOAc; facilitates direct workup.

Step-by-Step Methodology
  • Preparation: In a 20 mL scintillation vial, dissolve 2-Phenylpropanoic acid (150 mg, 1.0 mmol) and DIPEA (387 mg, 3.0 mmol) in EtOAc (5 mL).

  • Activation: Add T3P (50% in EtOAc, 1.5 mmol) dropwise at 0°C. Stir for 15 minutes to form the active anhydride species.

  • Competition Initiation: Prepare a pre-mixed solution of Benzylamine (0.5 mmol) and TMPMA (0.5 mmol) in EtOAc (2 mL). Note: We use a 1:1 ratio of amines competing for 1.0 equivalent of activated acid.

  • Addition: Rapidly inject the amine mixture into the activated acid solution at 0°C.

  • Monitoring: Allow to warm to Room Temperature (RT). Aliquot 50 µL at T=10 min and T=60 min. Quench aliquots in MeOH.

  • Analysis: Analyze via UPLC-MS. Integrate UV peaks (254 nm) for the respective amides.

Expected Results & Interpretation
  • Benzylamine Amide: Likely >80% relative conversion.

  • TMPMA Amide: Likely <20% relative conversion.

Workup & Purification Strategy (The "Trap")

A common failure mode with TMPMA is yield loss during extraction. Unlike benzylamine, TMPMA contains a pyridine nitrogen that remains protonated at moderately acidic pH.

Decision Logic for Isolation

The following diagram illustrates the critical decision pathways for isolating TMPMA derivatives, preventing loss into aqueous waste streams.

WorkupLogic Start Crude Reaction Mixture (TMPMA Product) AcidWash Can I use 1M HCl wash? Start->AcidWash No NO: Pyridine N will protonate. Product moves to Aqueous. AcidWash->No Standard LogD Yes YES: Only if product is VERY lipophilic (LogD > 3.5) AcidWash->Yes High LogD AltRoute Alternative: SCX-2 Column (Strong Cation Exchange) No->AltRoute Recommended Process 1. Load Crude (MeOH) 2. Wash (MeOH) 3. Elute (2M NH3/MeOH) AltRoute->Process Result Clean Free Base Product Process->Result

Figure 1: Purification logic tree highlighting the risk of protonating the pyridine ring during standard acidic workups.

Solubility & Handling Data
ParameterBenzylamineTMPMAPractical Implication
LogP (Calc) ~1.1~1.4TMPMA is slightly more lipophilic due to trimethyl groups, but the pyridine N increases polarity in H-bond donor solvents.
Salt Form HCl (Monohydrochloride)HCl (Dihydrochloride possible)TMPMA is hygroscopic as a salt. Store in desiccator.
Aldehyde Reactivity HighHighBoth form imines rapidly. Avoid acetone/aldehyde solvents during storage.
UV Detection Weak ($ \lambda_{max} $ ~254 nm)Strong ($ \lambda_{max} $ ~260-270 nm)TMPMA is easier to track on TLC/LCMS due to the conjugated pyridine system.
References
  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Referencing Pyridine reactivity and substituent effects). [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]

Validation

Comparative Guide: Purity Validation of 1-(4,5,6-Trimethylpyridin-3-yl)methanamine via GC-MS

Executive Summary & Analytical Challenge 1-(4,5,6-Trimethylpyridin-3-yl)methanamine is a critical intermediate in the synthesis of vitamin B6 analogs and specific kinase inhibitors. Its structural duality—a basic pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

1-(4,5,6-Trimethylpyridin-3-yl)methanamine is a critical intermediate in the synthesis of vitamin B6 analogs and specific kinase inhibitors. Its structural duality—a basic pyridine ring coupled with a highly polar primary amine—presents a specific analytical challenge: silanol interaction .

In standard Gas Chromatography (GC), primary amines actively adsorb to the silanol groups of the glass liner and the column stationary phase. This results in severe peak tailing, loss of sensitivity, and non-linear calibration curves.

This guide compares three analytical approaches to validate the purity of this molecule, ultimately arguing for GC-MS with Trifluoroacetic Anhydride (TFAA) derivatization as the superior method for identifying trace organic impurities and structural isomers.

Comparative Analysis: Selecting the Right Tool

To validate purity, one must distinguish the analyte from synthesis precursors (e.g., 4,5,6-trimethylnicotinonitrile) and side-reaction byproducts.

Table 1: Performance Matrix of Analytical Techniques
FeatureGC-MS (Derivatized) HPLC-UV H-NMR
Primary Utility Trace impurity ID & PurityRoutine Assay (Potency)Structural Confirmation
Specificity High (Mass spectral fingerprint)Medium (Retention time only)High (Proton environment)
LOD (Limit of Detection) < 0.05% ~0.1%~1.0%
Isomer Separation Excellent (High theoretical plates)GoodPoor (Overlapping signals)
Handling of Amines Requires derivatization for best shapeExcellent (with buffers)Excellent
Throughput Medium (Sample prep required)HighLow
Why GC-MS Wins for Purity Validation

While HPLC is standard for potency, it fails to identify unknown impurities without a coupled Mass Spectrometer (LC-MS). H-NMR lacks the dynamic range to see 0.1% impurities. GC-MS provides both separation efficiency and a mass spectral library match (NIST/Wiley) to identify unexpected contaminants arising from the synthesis matrix.

The Validated Protocol: GC-MS with TFAA Derivatization

To neutralize the basicity of the primary amine and ensure sharp peak shapes, we utilize Trifluoroacetic Anhydride (TFAA) to convert the amine into a trifluoroacetamide.

Reaction Mechanism

The primary amine reacts with TFAA to form a stable amide, releasing trifluoroacetic acid.



Experimental Workflow Diagram

GCMS_Workflow Sample Raw Sample (10 mg) Solvent Dissolution (Ethyl Acetate) Sample->Solvent Deriv Derivatization (Add 50µL TFAA, 60°C, 30 min) Solvent->Deriv Acylation Neut Neutralization/Wash (Bicarbonate wash) Deriv->Neut Remove Acid GC GC Separation (Rtx-5MS Column) Neut->GC Split Injection MS MS Detection (EI Source, 70eV) GC->MS Elution Data Purity Calculation (Area Normalization) MS->Data TIC Integration

Figure 1: Step-by-step derivatization and analysis workflow for amine purity validation.

Detailed Methodology
Step 1: Sample Preparation
  • Weighing: Accurately weigh 10.0 mg of 1-(4,5,6-Trimethylpyridin-3-yl)methanamine into a 2 mL GC vial.

  • Dissolution: Add 1.0 mL of anhydrous Ethyl Acetate. Vortex until dissolved.

  • Derivatization: Add 50 µL of Trifluoroacetic Anhydride (TFAA). Cap immediately (TFAA is moisture sensitive).

  • Incubation: Heat at 60°C for 30 minutes.

  • Evaporation & Reconstitution (Optional but Recommended): Evaporate to dryness under Nitrogen to remove excess acid, then reconstitute in 1.0 mL Ethyl Acetate. Note: Excess acid can shorten column life.

Step 2: GC-MS Parameters
ParameterSettingRationale
Column Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm)Low polarity phase ideal for derivatized compounds.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for optimal van Deemter efficiency.
Inlet Temp 250°CEnsure flash vaporization without thermal degradation.
Injection Mode Split (20:1)Prevents column overload; improves peak shape.
Oven Program 60°C (1 min)

15°C/min

280°C (5 min)
Ramp ensures separation of volatiles and high-boilers.
Transfer Line 280°CPrevents condensation before MS source.
Ion Source EI (70 eV), 230°CStandard ionization for library matching.
Scan Range 40–450 m/zCovers parent ion and fragmentation fragments.

Validation Framework (ICH Q2)

To ensure this method is trustworthy, it must be validated against ICH Q2(R1) standards.

Specificity (Blank & Placebo)
  • Protocol: Inject pure Ethyl Acetate and TFAA blank.

  • Acceptance Criteria: No interfering peaks at the retention time of the derivatized analyte.

Linearity
  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Limit of Detection (LOD) & Quantitation (LOQ)
  • Method: Signal-to-Noise (S/N) ratio approach.

  • LOD: S/N

    
     3:1.
    
  • LOQ: S/N

    
     10:1.
    
  • Note: Derivatization typically lowers LOQ by 10x compared to direct injection due to sharper peaks.

Precision (Repeatability)
  • Protocol: 6 replicate injections of the 100% standard.

  • Acceptance Criteria: RSD

    
     2.0% for peak area.
    

Data Interpretation & Troubleshooting

Mass Spectrum Analysis

The derivatized molecule (N-trifluoroacetyl derivative) will show a distinct fragmentation pattern:

  • Molecular Ion (

    
    ):  Look for the parent mass shift. The addition of the 
    
    
    
    group adds 97 Da, minus 1 H (1 Da) = Net increase of +96 Da over the free base.
  • Base Peak: Likely the tropylium-like ion or cleavage alpha to the nitrogen.

Troubleshooting Guide

Troubleshooting Issue Problem Detected Tailing Peak Tailing Issue->Tailing Ghost Ghost Peaks Issue->Ghost LowSens Low Sensitivity Issue->LowSens Sol1 Check Derivatization Completeness (Add more TFAA/Time) Tailing->Sol1 Sol2 Clean/Replace Inlet Liner (Use Deactivated Wool) Ghost->Sol2 Sol3 Check Split Ratio (Decrease Split) LowSens->Sol3

Figure 2: Troubleshooting logic for common GC-MS anomalies in amine analysis.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Little, J. L. (1999). Gas chromatography–mass spectrometry of amines. Journal of Chromatography A. [Link]

  • Restek Corporation. (n.d.). Optimizing the Analysis of Volatile Amines. Restek ChromaBLOGraphy. [Link]

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
1-(4,5,6-Trimethylpyridin-3-yl)methanamine
Reactant of Route 2
1-(4,5,6-Trimethylpyridin-3-yl)methanamine
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